3-Cyclohexene-1-carboxaldehyde, 1-methyl-5-(1-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-carboxaldehyde, 1-methyl-5-(1-methyl-2-propenyl)- is an organic compound with a complex structure It is a derivative of cyclohexene and contains both aldehyde and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxaldehyde, 1-methyl-5-(1-methyl-2-propenyl)- typically involves the reaction of cyclohexene with specific reagents under controlled conditions. One common method is the hydroformylation of cyclohexene, followed by selective oxidation to introduce the aldehyde group. The reaction conditions often include the use of catalysts such as rhodium complexes and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroformylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-carboxaldehyde, 1-methyl-5-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
3-Cyclohexene-1-carboxaldehyde, 1-methyl-5-(1-methyl-2-propenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 1-methyl-5-(1-methyl-2-propenyl)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexene-1-carboxaldehyde: A simpler derivative with similar reactivity.
3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde: Contains additional methyl groups, affecting its chemical properties.
Methyl 1-cyclohexene-1-carboxylate: An ester derivative with different reactivity.
Uniqueness
3-Cyclohexene-1-carboxaldehyde, 1-methyl-5-(1-methyl-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
27238-61-5 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
5-but-3-en-2-yl-1-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C12H18O/c1-4-10(2)11-6-5-7-12(3,8-11)9-13/h4-6,9-11H,1,7-8H2,2-3H3 |
InChI Key |
YQZCYQJHTVEFFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1CC(CC=C1)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.